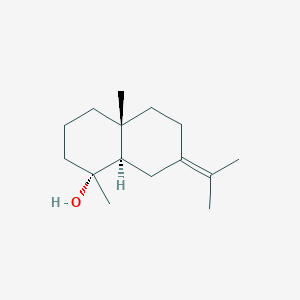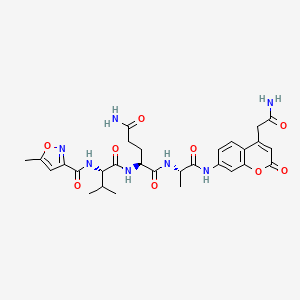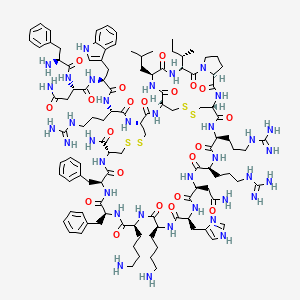
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a disulfide bond between the cysteine residues, which can significantly influence its structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated synthesizers that can handle large quantities of reagents and resins. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves reagents like N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction yields free thiol groups.
科学研究应用
Peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific proteins or receptors.
Industry: Utilized in the development of new materials and biotechnological applications.
作用机制
The mechanism of action for peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. The disulfide bonds in the peptide can stabilize its structure, allowing it to bind more effectively to its target and exert its biological effects.
相似化合物的比较
Similar Compounds
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2: A similar peptide with slight variations in the amino acid sequence.
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of disulfide bonds, which can significantly influence its biological activity and stability.
属性
分子式 |
C111H164N36O21S4 |
|---|---|
分子量 |
2467.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1 |
InChI 键 |
DWDRIWQVJMGMNY-KJGHYZMMSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N |
规范 SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


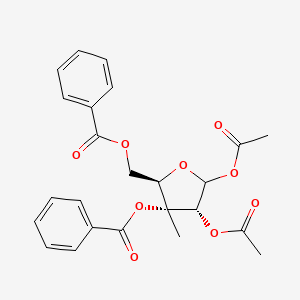
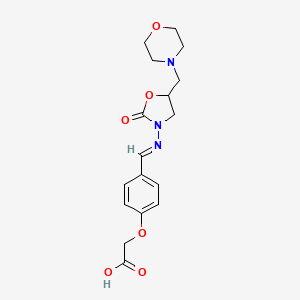

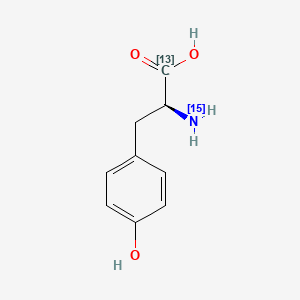
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
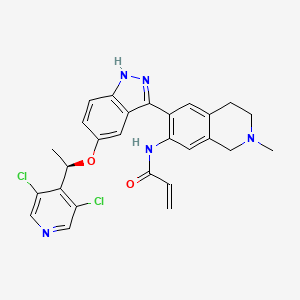
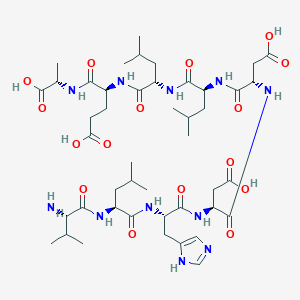
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


